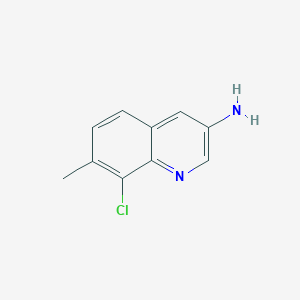![molecular formula C12H15F B13195548 [1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
[1-(Fluoromethyl)cyclopentyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Fluoromethyl)cyclopentyl]benzene: is a fluorinated organic compound with the molecular formula C12H15F . It is characterized by a cyclopentyl ring substituted with a fluoromethyl group and a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Fluoromethyl)cyclopentyl]benzene typically involves the fluorination of cyclopentylmethylbenzene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
[1-(Fluoromethyl)cyclopentyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like can convert the compound into alcohols.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1-(Fluoromethyl)cyclopentyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [1-(Fluoromethyl)cyclopentyl]benzene involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- [1-(Chloromethyl)cyclopentyl]benzene
- [1-(Bromomethyl)cyclopentyl]benzene
- [1-(Hydroxymethyl)cyclopentyl]benzene
Uniqueness
[1-(Fluoromethyl)cyclopentyl]benzene is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and hydroxy analogs .
Propiedades
Fórmula molecular |
C12H15F |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
[1-(fluoromethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H15F/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clave InChI |
LFEHSNYOFYKXLG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CF)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


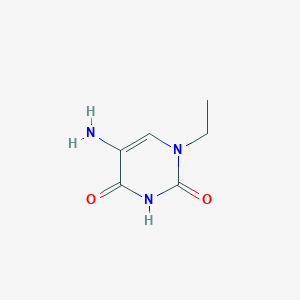
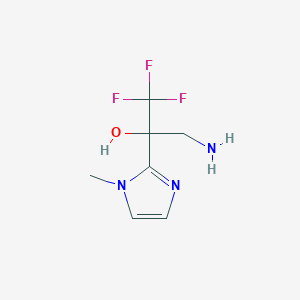
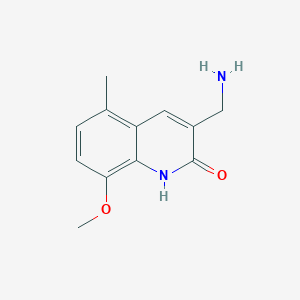
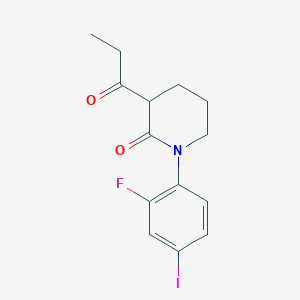

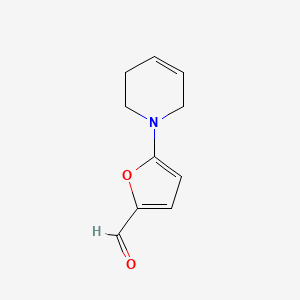
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13195504.png)


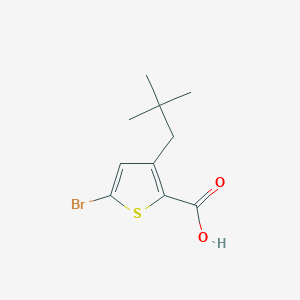

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
